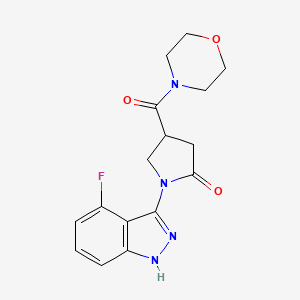![molecular formula C26H26N4O2S2 B11141475 2-morpholino-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-1,3-thiazol-4-one](/img/structure/B11141475.png)
2-morpholino-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-morpholino-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-1,3-thiazol-4-one is a complex organic compound with a unique structure that includes a morpholine ring, a thiazole ring, and a pyrazole ring
Preparation Methods
The synthesis of 2-morpholino-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-1,3-thiazol-4-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the pyrazole ring: This step involves the reaction of the thiazole intermediate with a hydrazine derivative to form the pyrazole ring.
Morpholine ring attachment:
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-morpholino-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the thiazole or pyrazole rings.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, various solvents, and specific catalysts to enhance reaction rates and selectivity.
Scientific Research Applications
2-morpholino-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-1,3-thiazol-4-one has several scientific research applications:
Medicinal Chemistry: This compound has potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Biological Research: It can be used as a probe to study various biochemical pathways and interactions due to its ability to bind to specific proteins or enzymes.
Mechanism of Action
The mechanism of action of 2-morpholino-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-1,3-thiazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar compounds to 2-morpholino-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-1,3-thiazol-4-one include other thiazole and pyrazole derivatives. These compounds share some structural features but differ in their specific substituents and overall molecular architecture. The uniqueness of this compound lies in its combination of the morpholine, thiazole, and pyrazole rings, which confer distinct chemical and biological properties.
References
- Phenylboronic acid - Wikipedia
- 2-Morpholino-5-Phenyl-6H-1,3,4-Thiadiazine Corrects Metabolic Disorders during the Development of Alloxan Diabetes Mellitus in Rats - Springer
- 2-(Morpholinosulfonyl)phenylboronic acid | C10H14BNO5S - ChemSpider
- Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing)
- Pharmacologic Evaluation of Antidepressant Activity and Synthesis of 2-Morpholino-5-phenyl-6H-1,3,4-thiadiazine Hydrobromide - Academia.edu
- An updated review on morpholine derivatives with their pharmacological actions - ResearchGate
- [WO/2022/256299 7-MORPHOLINO-5-(3-PHENYL-1 H-PYRAZOL-1 -YL)-FURO3,2-B …
Properties
Molecular Formula |
C26H26N4O2S2 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
(5Z)-2-morpholin-4-yl-5-[[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C26H26N4O2S2/c1-2-16-33-22-10-8-19(9-11-22)24-20(18-30(28-24)21-6-4-3-5-7-21)17-23-25(31)27-26(34-23)29-12-14-32-15-13-29/h3-11,17-18H,2,12-16H2,1H3/b23-17- |
InChI Key |
BBSYVSWBOPKSQH-QJOMJCCJSA-N |
Isomeric SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5 |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline](/img/structure/B11141393.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11141400.png)
![2-(cyclopropylamino)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B11141405.png)

![{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}(tetrazolo[1,5-a]pyridin-6-yl)methanone](/img/structure/B11141421.png)
![N-(4-methoxyphenyl)-2-nitro-N-{[3-(trifluoromethyl)phenyl]sulfonyl}benzamide](/img/structure/B11141433.png)
![methyl N-{[(3-benzyl-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycinate](/img/structure/B11141436.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-hydroxyphenyl)-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11141443.png)
![4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-isobutyl-1(2H)-isoquinolinone](/img/structure/B11141453.png)
![2-{2-[4-(2,4-dimethylphenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone](/img/structure/B11141454.png)
![Methyl [2-amino-4-(furan-2-yl)-1,3-thiazol-5-yl]carbamate](/img/structure/B11141455.png)
![3,4-dihydroisoquinolin-2(1H)-yl[5-(furan-2-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B11141465.png)
![(2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B11141470.png)
![(2E)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11141472.png)
